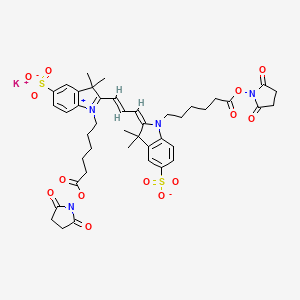
Cy 3 (Non-Sulfonated) (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy 3 (Non-Sulfonated) (potassium), also known as Cyanine3 potassium, is a fluorescent dye belonging to the cyanine dye series. It is commonly used as a fluorescent marker for biomolecules, particularly in biological and biochemical research. This compound can interact with biomolecules and bind to double-helical DNA through intercalation, exhibiting enhanced fluorescence upon binding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy 3 (Non-Sulfonated) (potassium) involves the reaction of specific cyanine dye precursors under controlled conditions. The process typically includes the following steps:
Condensation Reaction: The initial step involves the condensation of a quaternary ammonium salt with a suitable aldehyde or ketone to form the cyanine dye core.
Substitution Reaction: The core structure is then subjected to substitution reactions to introduce the desired functional groups, such as the potassium ion.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired purity and yield
Industrial Production Methods
Industrial production of Cy 3 (Non-Sulfonated) (potassium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled temperature and pressure conditions.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity
Analyse Chemischer Reaktionen
Types of Reactions
Cy 3 (Non-Sulfonated) (potassium) undergoes various chemical reactions, including:
Intercalation: The compound can intercalate into double-helical DNA, enhancing its fluorescence.
Binding Reactions: It can bind to biomolecules, such as proteins and nucleic acids, through non-covalent interactions
Common Reagents and Conditions
Common reagents used in reactions involving Cy 3 (Non-Sulfonated) (potassium) include:
Dimethylformamide (DMF): Used as a solvent to achieve effective labeling reactions.
Dimethyl sulfoxide (DMSO): Another solvent used to enhance solubility and reaction efficiency.
Major Products Formed
The major products formed from reactions involving Cy 3 (Non-Sulfonated) (potassium) are typically fluorescently labeled biomolecules, such as DNA, RNA, and proteins .
Wissenschaftliche Forschungsanwendungen
Cy 3 (Non-Sulfonated) (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study molecular interactions and chemical reactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and molecular imaging to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools for quality control and environmental monitoring
Wirkmechanismus
The mechanism of action of Cy 3 (Non-Sulfonated) (potassium) involves its ability to intercalate into double-helical DNA and bind to biomolecules. This intercalation enhances the compound’s fluorescence, making it a valuable tool for detecting and visualizing biomolecular interactions. The molecular targets include DNA, RNA, and proteins, and the pathways involved are primarily related to fluorescence enhancement upon binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy 3 (Sulfonated) (potassium): Contains sulfonate groups, which increase water solubility and reduce aggregation in aqueous solutions.
Cy 5 (Non-Sulfonated) (potassium): Another cyanine dye with a different fluorescence emission spectrum.
Fluorescein: A different class of fluorescent dye with distinct spectral properties.
Uniqueness
Cy 3 (Non-Sulfonated) (potassium) is unique due to its specific fluorescence properties and ability to intercalate into DNA without the presence of sulfonate groups. This characteristic makes it particularly useful in applications where lower water solubility and higher fluorescence intensity are desired .
Eigenschaften
Molekularformel |
C43H49KN4O14S2 |
|---|---|
Molekulargewicht |
949.1 g/mol |
IUPAC-Name |
potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C43H50N4O14S2.K/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51;/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59);/q;+1/p-1 |
InChI-Schlüssel |
CBHGNVAPFRTZCF-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12364586.png)

![(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate](/img/structure/B12364600.png)
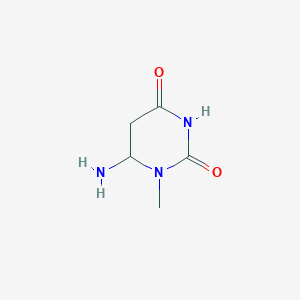

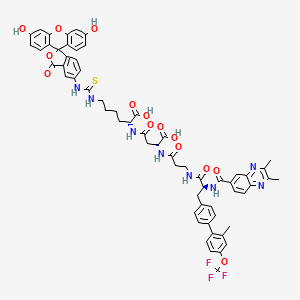

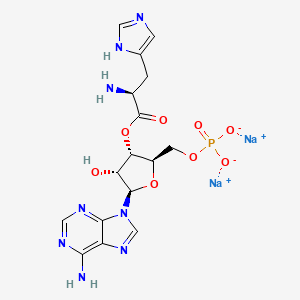
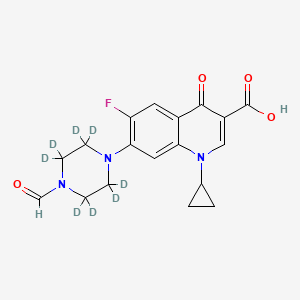
![4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B12364644.png)
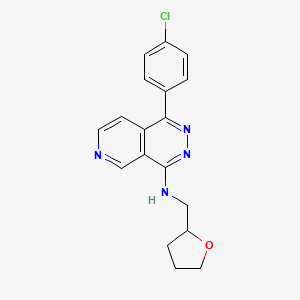

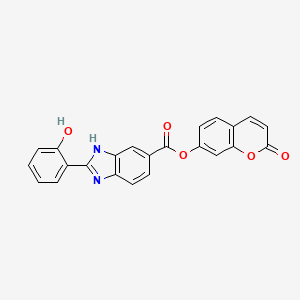
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester](/img/structure/B12364665.png)
